Alrizomadlin belongs to a class of compounds known as MDM2 inhibitors. These inhibitors are designed to disrupt the interaction between MDM2 and p53, which is often overexpressed in various cancers. The compound has been studied extensively for its potential therapeutic applications in oncology, particularly in tumors that retain functional p53.
The synthesis of Alrizomadlin involves several key steps that utilize advanced organic chemistry techniques. One common approach includes:
For instance, a typical synthesis pathway may start with commercially available precursors that undergo a series of reactions to form the final product with high purity and yield .
Alrizomadlin's molecular structure features a core that allows specific interactions with the MDM2 protein. The structural characteristics include:
Crystallographic studies have provided detailed insights into its structure, revealing how it fits into the binding pocket of MDM2, which is essential for its inhibitory action .
Alrizomadlin participates in various chemical reactions during its synthesis and when interacting with biological targets:
These reactions are vital for understanding how Alrizomadlin functions at a molecular level and how it can be optimized for better therapeutic outcomes .
Alrizomadlin's mechanism of action centers on its ability to inhibit MDM2, thereby preventing it from ubiquitinating p53. This inhibition leads to:
Research has shown that compounds like Alrizomadlin can effectively reactivate p53-dependent pathways in various cancer models, making it a promising candidate for cancer therapy .
Alrizomadlin exhibits several important physical and chemical properties:
These properties are critical for formulating effective drug delivery systems .
Alrizomadlin (APG-115) is a cis-imidazoline-derived small molecule designed to disrupt the MDM2-p53 protein-protein interaction (PPI), a critical oncogenic pathway in cancers retaining wild-type TP53. The compound mimics the three key hydrophobic residues (Phe19, Trp23, Leu26) of p53's transactivation domain, occupying the deep hydrophobic cleft on MDM2's surface [5] [9]. This binding sterically blocks p53 from engaging with MDM2, preventing ubiquitin-mediated proteasomal degradation of p53. Consequently, p53 accumulates and activates downstream transcriptional programs for cell-cycle arrest (e.g., p21 induction) and apoptosis (e.g., BAX, PUMA upregulation) [1] [6].
In MDM2-amplified cancers like dedifferentiated liposarcoma (DDLPS), where MDM2 overexpression silences wild-type p53, alrizomadlin restores p53 function without requiring genetic reactivation. Preclinical xenograft models demonstrated complete tumor regression via this mechanism, with synergistic effects observed when combined with immune checkpoint inhibitors due to enhanced T-cell activation [1] [7].
Alrizomadlin exhibits high-affinity binding to MDM2, with a dissociation constant (Ki) of <1 nM and a half-maximal inhibitory concentration (IC50) of 3.8 ± 1.1 nM [1] [6]. Its spiro-oxindole scaffold enables optimal van der Waals contacts with critical MDM2 residues (Leu54, Gly58, Ile61, Val93), as confirmed by X-ray crystallography (Table 1) [5] [9].
Table 1: Binding Affinity Profile of Alrizomadlin
Target | Ki (nM) | IC50 (nM) | Selectivity vs. HDM4 |
---|---|---|---|
MDM2 | <1 | 3.8 ± 1.1 | >100-fold |
HDM4 | >100 | >1,000 | — |
Data derived from biochemical assays and co-crystallization studies [5] [6].
Selectivity over HDM4 (MDM4), a structural homolog that also inhibits p53, exceeds 100-fold. This specificity minimizes off-target effects on HDM4-dependent pathways, which are critical in embryonic development and neuronal function [5].
Alrizomadlin displays approximately linear pharmacokinetics within the 100–200 mg dose range. Key ADME parameters include:
Table 2: ADME Parameters of Alrizomadlin in Humans
Parameter | Value | Conditions |
---|---|---|
Cmax | 1,200 ng/mL | 150 mg dose, fed |
Tmax | 2–4 h | — |
AUC0–24 | 8,500 ng·h/mL | 150 mg dose, fed |
Vd | 45 L | Steady-state |
Half-life | 6–9 h | — |
CL/F | 12 L/h | — |
Feces | 65% | Unchanged parent drug: 20% |
Urine | 22% | Metabolites only |
Data from phase I trials and preclinical modeling [1] [10].
Pharmacodynamic biomarkers include plasma macrophage inhibitory cytokine-1 (MIC-1), which increases ≥2-fold within 24 hours of dosing, confirming p53 pathway activation [1] [6].
To enhance oral bioavailability and therapeutic index, several formulation strategies have been employed:
CAS No.: 31373-65-6
CAS No.: 802855-66-9
CAS No.: 17878-54-5
CAS No.: 195157-34-7
CAS No.: 4261-17-0
CAS No.: 117960-49-3